molecular formula C10H12ClFN2 B1295612 5-Fluorotryptamine hydrochloride CAS No. 2711-58-2

5-Fluorotryptamine hydrochloride

Cat. No. B1295612
CAS RN: 2711-58-2
M. Wt: 214.67 g/mol
InChI Key: YZAWADGJXKCLTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated hydroxytryptamine derivatives has been explored in several studies. For instance, 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines were synthesized from fluoroanisoles and difluorodimethoxybenzene through a series of chemical transformations including reductive cyclization and conversion to indole-3-acetonitriles . Similarly, 4,5,7-trihydroxytryptamine hydrochloride, a compound related to 5-fluorotryptamine, was synthesized starting from bromo-dimethoxybenzaldehyde, which underwent nitromethylenation, nitration, reductive cyclization, and autoxidation to yield the neurocytotoxic product 5-hydroxytryptamine-4,7-dione hydrochloride .

Molecular Structure Analysis

The molecular structure of fluorinated hydroxytryptamines has been analyzed to determine the impact of fluorine substitution on their chemical properties. For example, fluorine substitution was found to increase the phenol acidities and decrease the potential for oxidation of the compounds . The fluorinated derivatives of 5,7-dihydroxytryptamine were synthesized to study the effect of fluorine on the autoxidation mechanism, which is different from the non-fluorinated parent compound .

Chemical Reactions Analysis

The chemical reactions of hydroxytryptamine derivatives, including their autoxidation and interaction with oxygen, have been a subject of study. The autoxidation of 5,7-dihydroxytryptamine and its fluorinated analogs was investigated, revealing that the presence of fluorine atoms alters the interaction with oxygen and the pathway of autoxidation . The synthesis of 5-hydroxytryptamine-4,7-dione also demonstrated the propensity of hydroxytryptamine derivatives to undergo rapid autoxidation under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxytryptamine derivatives, including their fluorescence, have been extensively studied. Fluorometric methods have been used for the identification and quantitative estimation of 5-HT in various tissues . The specificity of fluorometry using ninhydrin and other reagents has been examined to ensure accurate measurement of 5-HT and its derivatives . Additionally, fluorescence correlation spectroscopy has been employed to study ligand-receptor interactions of fluorescently labeled ligands, including those related to 5-HT .

Scientific Research Applications

Role in Serotonin Research

5-Fluorotryptamine hydrochloride plays a significant role in serotonin (5-hydroxytryptamine or 5-HT) research. This compound is particularly useful in studying the mechanisms of serotonin neurotransmission and its implications in various health conditions. For instance, it has been instrumental in understanding the development and function of selective serotonin-reuptake inhibitors like fluoxetine hydrochloride (Prozac), which are critical in treating depression. These studies have highlighted the importance of enhancing 5-HT neurotransmission to mediate antidepressant response, a foundational concept in modern psychopharmacology (Wong, Perry, & Bymaster, 2005).

Safety and Hazards

5-Fluorotryptamine hydrochloride should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAWADGJXKCLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

576-16-9 (Parent)
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70181572
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2711-58-2
Record name 1H-Indole-3-ethanamine, 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2711-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002711582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2711-58-2
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Record name Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride
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Record name 5-fluoro-1H-indole-3-ethylamine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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